molecular formula C11H12N4O3S B13850195 Sulfamonomethoxine 13C6 (Phenyl 13C6)

Sulfamonomethoxine 13C6 (Phenyl 13C6)

Cat. No.: B13850195
M. Wt: 286.26 g/mol
InChI Key: WMPXPUYPYQKQCX-AHBHZWPESA-N
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Description

Sulfamonomethoxine 13C6 (Phenyl 13C6) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Sulfamonomethoxine, a long-acting sulfonamide antibacterial agent. The compound is labeled with carbon-13 isotopes in the phenyl ring, which makes it useful for various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfamonomethoxine 13C6 (Phenyl 13C6) involves the incorporation of carbon-13 isotopes into the phenyl ring of Sulfamonomethoxine. This process typically requires the use of carbon-13 labeled benzene or its derivatives as starting materials.

Industrial Production Methods

Industrial production of Sulfamonomethoxine 13C6 (Phenyl 13C6) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the high purity and yield of the final product. The production is carried out under strict quality control measures to meet the standards required for research and analytical applications .

Chemical Reactions Analysis

Types of Reactions

Sulfamonomethoxine 13C6 (Phenyl 13C6) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted sulfonamides .

Scientific Research Applications

Sulfamonomethoxine 13C6 (Phenyl 13C6) has a wide range of applications in scientific research:

Mechanism of Action

Sulfamonomethoxine 13C6 (Phenyl 13C6) exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of folic acid synthesis, ultimately resulting in the inhibition of bacterial growth. The carbon-13 labeling does not alter the mechanism of action but allows for precise tracking and quantification in research studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfamonomethoxine 13C6 (Phenyl 13C6) is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The carbon-13 labeling allows for precise and accurate quantification in analytical studies, making it a preferred choice for researchers .

Properties

Molecular Formula

C11H12N4O3S

Molecular Weight

286.26 g/mol

IUPAC Name

4-amino-N-(6-methoxypyrimidin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide

InChI

InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i2+1,3+1,4+1,5+1,8+1,9+1

InChI Key

WMPXPUYPYQKQCX-AHBHZWPESA-N

Isomeric SMILES

COC1=NC=NC(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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